6-Chloro-4-methoxynicotinic acid

Übersicht

Beschreibung

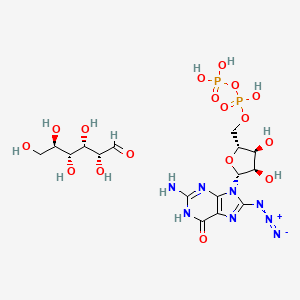

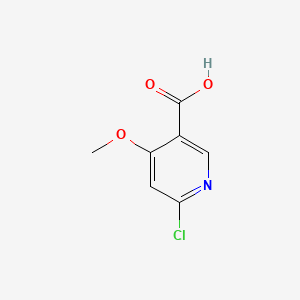

6-Chloro-4-methoxynicotinic acid is a chemical compound with the molecular weight of 187.58 . Its IUPAC name is this compound . The InChI code for this compound is 1S/C7H6ClNO3/c1-12-5-2-6 (8)9-3-4 (5)7 (10)11/h2-3H,1H3, (H,10,11) .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H6ClNO3 . The InChI key for this compound is DFXUFJAAXAJWSA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid compound . It is stored at room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Bifunctional Chelators for Technetium : 6-Hydrazinonicotinic acid (HYNIC), a related compound, is a bifunctional technetium-binding ligand used for synthesizing bioconjugates for radiolabelling with Tc-99m, a technetium isotope. This is significant for medical imaging applications (Meszaros et al., 2011).

Organocatalyst in Chemical Synthesis : Isonicotinic acid, similar in structure to 6-Chloro-4-methoxynicotinic acid, has been used as a dual and biological organocatalyst in the preparation of pyranopyrazoles, demonstrating its role in facilitating chemical reactions (Zolfigol et al., 2013).

Synthesis of Nicotine Derivatives : Enantiopure (S)-6-alkoxynicotine derivatives, including 6-methoxynicotinic acid, have been synthesized for potential pharmaceutical applications (Ondachi & Comins, 2008).

Electroorganic Synthesis : The synthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine through electrochemical processes has been investigated, showcasing the electroorganic synthesis capabilities involving chloronicotinic acids (Raju, Mohan & Reddy, 2003).

Antimicrobial and Anticancer Activities : Research on compounds similar to this compound, like 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, has revealed potential antimicrobial and anticancer properties, indicating possible pharmaceutical applications (Aravind et al., 2014).

Photolysis Studies : Studies on the photolysis of metolachlor, which contains a methoxy group similar to that in this compound, have provided insights into environmental degradation processes of certain chemicals (Wilson & Mabury, 2000).

Wirkmechanismus

While the specific mechanism of action for 6-Chloro-4-methoxynicotinic acid is not available, it’s worth noting that niacin, a related compound, has been studied extensively. Niacin forms nicotinamide adenine dinucleotide (NAD) and NAD phosphate (NADP) after undergoing biochemical reactions in the mitochondria with nicotinamide and tryptophan . One proposed mechanism is the action of niacin’s antilipolytic effect, thought to be mediated via nicotinic acid receptors . An alternate mechanism recently uncovered is the ability of niacin to speed up the intracellular degradation of Apolipoprotein B (ApoB) containing lipoproteins, such as VLDL and LDL, by inhibiting triglyceride synthesis .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes, washing all exposed external body areas thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, protective clothing, eye protection, and face protection .

Biochemische Analyse

Biochemical Properties

6-Chloro-4-methoxynicotinic acid plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular functions . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and altering the biochemical pathways they regulate .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These changes can result in altered cellular functions, such as growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to their inhibition or activation . This binding can result in changes in gene expression and alterations in cellular metabolism . The compound’s ability to inhibit enzymes is particularly significant, as it can disrupt metabolic pathways and affect cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy and altered cellular responses . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to cause sustained changes in cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels . The compound’s ability to inhibit specific enzymes can result in the accumulation or depletion of certain metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and its effects on cellular functions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular functions .

Eigenschaften

IUPAC Name |

6-chloro-4-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-5-2-6(8)9-3-4(5)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXUFJAAXAJWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670357 | |

| Record name | 6-Chloro-4-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

716362-10-6 | |

| Record name | 6-Chloro-4-methoxy-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=716362-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Methoxybenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B584744.png)

![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B584761.png)